molecular formula C19H18N4O4 B11273774 N1-(4-methoxybenzyl)-N2-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)oxalamide

N1-(4-methoxybenzyl)-N2-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)oxalamide

Cat. No.: B11273774
M. Wt: 366.4 g/mol
InChI Key: JDJMFOQIEBUNGX-UHFFFAOYSA-N
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Description

N1-(4-methoxybenzyl)-N2-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)oxalamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxybenzyl group and a dihydrophthalazinyl moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-methoxybenzyl)-N2-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)oxalamide typically involves a multi-step process. One common method starts with the reaction of 4-methoxybenzylamine with oxalyl chloride to form the corresponding oxalamide intermediate. This intermediate is then reacted with 4-oxo-3,4-dihydrophthalazine-1-carbaldehyde under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N1-(4-methoxybenzyl)-N2-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The methoxy and oxalamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

N1-(4-methoxybenzyl)-N2-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)oxalamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(4-methoxybenzyl)-N2-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(4-methoxybenzyl)-N2-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H18N4O4

Molecular Weight

366.4 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-N'-[(4-oxo-3H-phthalazin-1-yl)methyl]oxamide

InChI

InChI=1S/C19H18N4O4/c1-27-13-8-6-12(7-9-13)10-20-18(25)19(26)21-11-16-14-4-2-3-5-15(14)17(24)23-22-16/h2-9H,10-11H2,1H3,(H,20,25)(H,21,26)(H,23,24)

InChI Key

JDJMFOQIEBUNGX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(=O)NCC2=NNC(=O)C3=CC=CC=C32

Origin of Product

United States

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